molecular formula C10H7NO B031650 2-Quinolinecarboxaldehyde CAS No. 5470-96-2

2-Quinolinecarboxaldehyde

Cat. No. B031650
CAS RN: 5470-96-2
M. Wt: 157.17 g/mol
InChI Key: WPYJKGWLDJECQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Quinolinecarboxaldehyde and its derivatives involves several innovative approaches. A notable method involves the use of 3-benzoyl-2-quinolinecarboxaldehyde as a fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines, indicating its utility in analytical chemistry for detecting low concentrations of amines (Beale et al., 1989). Furthermore, novel Schiff base copper complexes of quinoline-2-carboxaldehyde have been synthesized, showing significant antiproliferative and proapoptotic activity in cancer cells, which underscores its potential in medicinal chemistry (Adsule et al., 2006).

Molecular Structure Analysis

The molecular structure of 2-Quinolinecarboxaldehyde allows for its versatile reactivity and application in synthesizing complex organic compounds. The immobilization of quinoline-2-carboxaldehyde on an amine-functionalized silica-coated ferrite nanosupport followed by metallation with copper acetate exemplifies its structural utility, leading to a highly efficient and magnetically retrievable catalytic system for synthesizing significant carbamates (Sharma et al., 2015).

Chemical Reactions and Properties

2-Quinolinecarboxaldehyde participates in various chemical reactions, offering pathways to synthesize a wide array of compounds. An unexpected annulation between 2-aminobenzyl alcohols and benzaldehydes in the presence of DMSO highlights its reactivity, providing a method to synthesize substituted quinolines under specific conditions (Yang et al., 2021).

Physical Properties Analysis

The physical properties of 2-Quinolinecarboxaldehyde, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. While specific studies focused solely on these properties were not highlighted, the mentioned research implies that its physical characteristics are conducive to its reactivity and utility in both analytical and synthetic chemistry.

Chemical Properties Analysis

The chemical properties of 2-Quinolinecarboxaldehyde, including its reactivity with amines, alcohols, and metals, facilitate the synthesis of a broad spectrum of biologically active and industrially relevant compounds. Its role as a precursor in the high-sensitivity analysis of primary amines and the synthesis of carbamates via C-H activation of formamides underscores its significant chemical versatility (Beale et al., 1989); (Sharma et al., 2015).

Scientific Research Applications

  • Fluorogenic Labeling in Pharmaceuticals : A derivative, 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, has been used for fluorogenic labeling to separate chlorophenols in pharmaceutical formulations, particularly in the determination of chlorocresol and chloroxylenol in creams and ointments (Gatti, Roveri, Bonazzi & Cavrini, 1997).

  • Sensitivity Enhancement in Chromatographic Analysis : Another derivative, 3-benzoyl-2-quinolinecarboxaldehyde, is a novel fluorogenic reagent for ultra-high sensitivity determination of primary amines in micro-column liquid chromatography with laser-induced fluorescence detection (Beale, Hsieh, Savage, Wiesler & Novotny, 1989).

  • Synthesis of 2-Quinolones for Medicinal Research : Recent advances in one-pot modular syntheses of 2-quinolones offer efficient, selective, and environmentally friendly production of these molecules, crucial for medicinal and agrochemical research (Hong, Shin & Lim, 2020).

  • Development of Cancer Therapeutics : Schiff base copper complexes of quinoline-2-carboxaldehyde have been identified as proteasome inhibitors in human prostate cancer cells, indicating potential therapeutic applications (Adsule, Barve, Chen, Ahmed, Dou, Padhye & Sarkar, 2006).

  • Nanocatalyst for Pharmaceutical Synthesis : Cu-2QC@Am-SiO2@Fe3O4 nanocatalyst demonstrates efficiency in synthesizing carbamates via C-H activation of formamides, significant for industrial and pharmaceutical applications. Its magnetic recovery and reusability make it economical and sustainable (Sharma, Dutta & Sharma, 2015).

  • Luminescent Probes : 5-Quinolinecarboxaldehyde has been used as a starting synthon to create highly luminescent boron complexes, potentially useful as luminescent probes in the visible range (Benelhadj, Retailleau, Massue & Ulrich, 2016).

  • Analytical Applications in Capillary Electrophoresis : 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde has been designed as a reagent for ultra-sensitive determination of primary amines by capillary electrophoresis using laser fluorescence detection (Liu, Hsieh, Wiesler & Novotny, 1991).

Safety And Hazards

2-Quinolinecarboxaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Quinolinecarboxaldehyde has potential applications in the preparation of various compounds via rapid, tandem aldol-Michael reactions . It also shows promise in the field of biological research due to its inhibitory effect on AChE .

properties

IUPAC Name

quinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYJKGWLDJECQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203169
Record name Quinoline-2-carbaldehyde
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinolinecarboxaldehyde

CAS RN

5470-96-2
Record name 2-Quinolinecarboxaldehyde
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Record name Quinoline-2-carbaldehyde
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Record name 2-Quinolinecarboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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